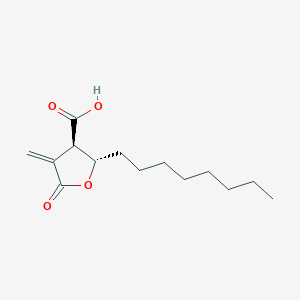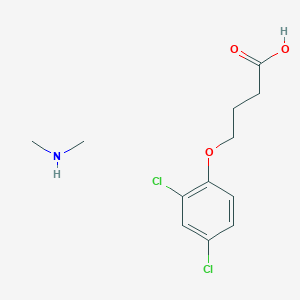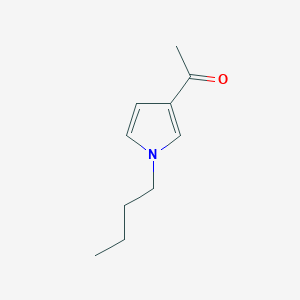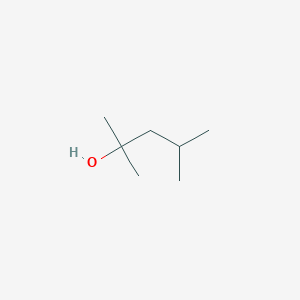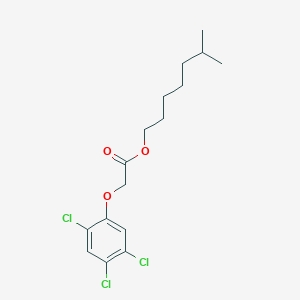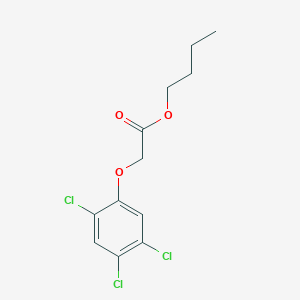
3-Methylheptane
Overview
Description
3-Methylheptane is a branched alkane isomeric to octane. Its structural formula is CH₃CH₂CH(CH₃)CH₂CH₂CH₂CH₃. It is a colorless, odorless liquid with a molecular weight of 114.23 g/mol . This compound is notable for its single stereocenter, making it an interesting subject for stereochemical studies .
Mechanism of Action
Target of Action
3-Methylheptane is a branched alkane isomeric to octane
Pharmacokinetics
The pharmacokinetics of this compound have not been extensively studied. As a small, non-polar molecule, it is likely to be absorbed through the gastrointestinal tract if ingested, and can also be absorbed through the skin or lungs. Once in the body, it is likely to distribute into fatty tissues due to its lipophilic nature
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylheptane can be synthesized through various organic synthesis methods. One common method involves the alkylation of heptane with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of 3-methylheptene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond of 3-methylheptene, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form various oxidation products, including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under ultraviolet light or heat, leading to the formation of haloalkanes.
Combustion: Like other hydrocarbons, this compound undergoes combustion in the presence of oxygen to produce carbon dioxide, water, and heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), ultraviolet light (UV)
Combustion: Oxygen (O₂), heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Substitution: Haloalkanes (e.g., 3-chloroheptane, 3-bromoheptane)
Combustion: Carbon dioxide (CO₂), water (H₂O), heat
Scientific Research Applications
3-Methylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studies have explored its biodegradation by microorganisms, providing insights into the metabolic pathways involved in the breakdown of branched alkanes.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential pharmacological properties.
Comparison with Similar Compounds
- 2-Methylhexane
- 3-Methylhexane
- 2-Methylheptane
Comparison: 3-Methylheptane is unique due to its specific branching at the third carbon atom, which influences its physical properties, such as boiling point and density. Compared to its isomers, this compound has a slightly higher boiling point due to the increased surface area for van der Waals interactions. This branching also affects its reactivity in substitution and oxidation reactions, making it a valuable compound for studying the effects of molecular structure on chemical behavior .
Properties
IUPAC Name |
3-methylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUFBWHERIJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862250 | |
| Record name | Heptane, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |
| Record name | 3-Methylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14554 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methylheptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
118.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylheptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.000792 mg/mL at 25 °C | |
| Record name | 3-Methylheptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
19.6 [mmHg] | |
| Record name | 3-Methylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14554 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
589-81-1 | |
| Record name | 3-Methylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLHEPTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4R1WI6C0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylheptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-100 °C | |
| Record name | 3-Methylheptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylheptane?
A1: this compound has a molecular formula of C8H18 and a molecular weight of 114.23 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is a key technique for identifying and quantifying this compound. [, , , , , , , ] Nuclear magnetic resonance (NMR) spectroscopy can be used to study its structure and dynamics, especially in the context of keto-enol tautomerism with related compounds. [] Infrared (IR) spectroscopy also contributes to understanding its structural features. []
Q3: What are the primary applications of this compound?
A3: While not directly used in consumer products, this compound is crucial in fuel research. It serves as a surrogate component for modeling the combustion of complex fuels like diesel, jet fuel (from petroleum, Fischer-Tropsch synthesis, or biomass), and renewable diesel. [, , , ]
Q4: How does the structure of this compound affect its reactivity compared to other octane isomers?
A4: The position of the methyl branch in this compound influences its combustion characteristics. Studies comparing 2-methylheptane and this compound flames reveal differences in flame speed, species formation, and breakdown pathways, highlighting the importance of branching location in fuel reactivity. [, ] Research also shows that branched alkanes, including this compound, demonstrate distinct reactivities in cracking reactions over zeolite catalysts, impacting their potential for fuel processing. []
Q5: Can this compound undergo isomerization reactions?
A5: Yes, 1-octene can be isomerized in the presence of a nickel catalyst supported on activated carbon, producing various isomers, including this compound. This process occurs at elevated temperatures (250-450°C) and is influenced by catalyst loading. []
Q6: How is computational chemistry used to study this compound?
A6: Computational methods are valuable for understanding the behavior of this compound. Configurational-bias Monte Carlo (CBMC) simulations, for example, help predict the physical properties and behavior of this compound, particularly in liquid phases. [, ] These simulations provide insights into molecular interactions and properties relevant to fuel behavior.
Q7: What is the role of QSAR models in understanding this compound?
A7: While not directly applicable to this compound itself due to its lack of a defined biological target, QSAR models are crucial for predicting the reactivity of similar alkanes with hydroxyl radicals (OH). This is particularly important for understanding atmospheric chemistry and environmental fate. []
Q8: What are the environmental implications of this compound?
A8: this compound, being a volatile hydrocarbon, can contribute to air pollution when released into the atmosphere. Its combustion in fuels produces carbon dioxide, a greenhouse gas. [] Research suggests that this compound might be present in exhaled breath and could be a potential biomarker for acute respiratory distress syndrome (ARDS). [, ]
Q9: Are there any known toxicological concerns associated with this compound?
A9: While this compound is not as extensively studied for toxicity as some other hydrocarbons, research suggests it can induce male rat nephropathy, albeit to a lesser extent than other branched alkanes like 2,2,4-trimethylpentane. This finding highlights the importance of investigating the toxicological profiles of even structurally similar hydrocarbons. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




